molecular formula C13H11NO3 B8613651 4'-Methoxy-2-nitrobiphenyl CAS No. 20013-55-2

4'-Methoxy-2-nitrobiphenyl

Cat. No.: B8613651
CAS No.: 20013-55-2
M. Wt: 229.23 g/mol
InChI Key: IXECOQNNUDDVQY-UHFFFAOYSA-N
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Description

4'-Methoxy-2-nitrobiphenyl is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

20013-55-2

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-nitrobenzene

InChI

InChI=1S/C13H11NO3/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3

InChI Key

IXECOQNNUDDVQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4'-hydroxy-2-nitrobiphenyl (10.4 g), dimethyl sulphate (9.15 g) in acetone (350 ml) and anhydrous potassium carbonate (22 g) was heated at reflux for 10 hours to get an oil which was purified by column chromatography on silica gel (150 g, 100-200 mesh) eluted with hexane to give 4'-methoxy-2-nitrobiphenyl (m.p. 55°-56° C.).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-methoxyphenylboronic acid (11.0 g, 72 mmol) in 95% EtOH (100 mL) was added to a solution of (Ph3P)4Pd (2.25 g, 2.0 mmol) and 1-bromo-2-nitrobenzene (13.0 g, 65 mmol) in benzene (300 mL). A solution of Na2CO3 (2M, 150 mL, 300 mmol) was added, and the resulting mixture was refluxed with vigorous stirring overnight. The reaction mixture was then cooled, 30% H2O2 (20 mL) was added, and stirring was continued for 1 h. The resulting mixture was extracted with Et2O, the organic extract was rinsed with brine, dried (Na2SO4), and the solvent was removed in vacuo. The residue was taken up in CH2Cl2 :hexane 1:3, filtered through silica gel, and the biphenyl was eluted with CH2Cl2 :Hexane 1:1. The solvent was removed in vacuo to afford a yellow solid (15.5 g, quantitative yield): mp 48°-50° C.; [Jones, B.; Chapman, F., J. Chem. Soc. 1829-1832 (1952)]1H NMR (CDCl3) δ7.78 (d, 1H, J=8.4 Hz), 7.57 (t, 1H, J=7.8 Hz), 7.42 (m, 2H), 7.24 (d, 2H, J=9.0 Hz 6.94 (d, 2H, J=9.0 Hz), 3.83 (s, 3H); 13C NMR (CDCl3) δ159.70, 149.42, 135.85, 132.13, 131.92, 129.49, 129.12, 127.72, 123.99, 114.22, 55.31. Anal. Calcd for C13H11NO3 : C, 68.11; H, 4.84; N, 6.11. Found: C, 68.42; H, 4.79; N, 5.83.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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